
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H4Cl2N2S. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a nitrile group, as well as a thiophene ring substituted with a chloro group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile typically involves the reaction of 2-chloro-3-cyanopyridine with 5-chlorothiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride and amines are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, coupled products with various aryl or alkyl groups, and oxidized or reduced thiophene derivatives .
Scientific Research Applications
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyanopyridine: A precursor in the synthesis of 2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile.
5-Chlorothiophene-2-boronic acid: Another precursor used in the synthesis.
2-Chloro-6-(thiophen-2-yl)pyridine-3-carbonitrile: A similar compound without the additional chloro group on the thiophene ring.
Uniqueness
This compound is unique due to the presence of both chloro and nitrile groups on the pyridine ring, as well as the chloro-substituted thiophene ring.
Biological Activity
2-Chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6-pyridinecarbonitrile with 5-chlorothiophene under specific conditions that favor the formation of the desired product. The detailed synthetic pathway may vary based on the reagents and conditions used.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, particularly focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent against various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation. This effect was observed in HepG2 liver cancer cells, where treatment with the compound resulted in an increased percentage of cells in the G0/G1 phase compared to controls .
- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with this compound increases the proportion of apoptotic cells. The mechanism involves the modulation of Bcl-2 family proteins, specifically decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax levels .
- IC50 Values : The compound showed varying IC50 values against different cancer cell lines. For example, it displayed an IC50 of approximately 12 μM against HepG2 cells after 48 hours of treatment .
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, although specific data on susceptibility and resistance profiles are still being compiled.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a study involving human cancer cell lines (HeLa and A549), treatment with this compound resulted in significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study concluded that this compound could serve as a lead for developing new anticancer drugs .
- Case Study 2 : Another investigation focused on the compound's interaction with DNA and human serum albumin (HSA). The binding affinity was assessed using fluorescence quenching methods, indicating strong interactions that may contribute to its anticancer activity through DNA targeting .
Research Findings
Recent findings have reinforced the importance of further exploring the pharmacological profiles of this compound:
Biological Activity | Observations |
---|---|
Anticancer | Induces apoptosis; G0/G1 phase arrest; IC50 values around 12 μM |
Antimicrobial | Effective against various bacterial strains (specific data pending) |
Mechanism | Modulates Bcl-2 family proteins; interacts with DNA/HSA |
Properties
IUPAC Name |
2-chloro-6-(5-chlorothiophen-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S/c11-9-4-3-8(15-9)7-2-1-6(5-13)10(12)14-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSKGHIAWVZGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.